REACTION_CXSMILES
|
Br[CH2:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]2[C:10]([C:15]#[N:16])=[CH:11][CH:12]=[CH:13][CH:14]=2)=[CH:5][CH:4]=1.C1(C)C=CC=CC=1.C([O-])(=[O:26])C.[K+].[OH-].[Na+]>O>[OH:26][CH2:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]2[C:10]([C:15]#[N:16])=[CH:11][CH:12]=[CH:13][CH:14]=2)=[CH:5][CH:4]=1 |f:2.3,4.5|
|
Name
|
|
Quantity
|
54.4 g
|
Type
|
reactant
|
Smiles
|
BrCC1=CC=C(C=C1)C=1C(=CC=CC1)C#N
|
Name
|
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
potassium acetate
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[K+]
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
OAc
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The biphasic mixture is cooled down to internal temperature of about 50° C.
|
Type
|
TEMPERATURE
|
Details
|
The mixture is heated up to an internal temperature of ca. 70° C. (extern. temp. 80° C.)
|
Type
|
CUSTOM
|
Details
|
the warm reaction solution (ca. 50° C.)
|
Type
|
WASH
|
Details
|
is washed three times with 50 ml of hot water until the pH is around 7
|
Type
|
CUSTOM
|
Details
|
The toluene phase is evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the resulting crystalline residue is dried at 50° C. over 24 hours in vacuum
|
Duration
|
24 h
|
Type
|
CUSTOM
|
Details
|
to give the white crystalline product with 98% purity (HPLC)
|
Reaction Time |
5 h |
Name
|
|
Type
|
|
Smiles
|
OCC1=CC=C(C=C1)C=1C(=CC=CC1)C#N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |